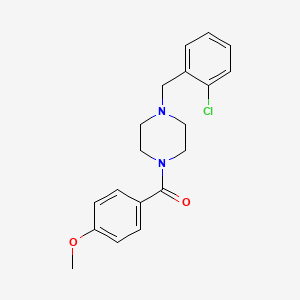![molecular formula C17H20N4O2 B5593064 2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5593064.png)
2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-{3-[(4-Ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine, involves various synthetic approaches that allow for the creation of compounds with diverse biological and chemical applications. Pyrimidine derivatives are noted for their ease of synthesis and the wide range of biological activities they exhibit (Kumar, Deep, & Narasimhan, 2019).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives plays a significant role in their biological activity. Structural Activity Relationship (SAR) studies on pyrimidine compounds have revealed that the position of substituents on the pyrimidine nucleus greatly influences their pharmacological properties, offering insights for designing compounds with desired activities (Natarajan, Helina, A. S., & A. S., 2022).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions that modify their structure and, consequently, their biological activities. These reactions include N-dealkylation, which is a metabolic pathway for several clinically applied arylpiperazine derivatives. This process leads to the formation of 1-aryl-piperazines, affecting the pharmacological actions of the parent compounds (Caccia, 2007).
Mécanisme D'action
While the specific mechanism of action for “2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine” is not mentioned in the search results, many pyrimidines have been found to exhibit a range of pharmacological effects . For instance, some pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Orientations Futures
The future directions for research on “2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine” and similar compounds could involve further exploration of their pharmacological effects and potential therapeutic applications . Additionally, the development of new synthesis methods could also be a promising area of research .
Propriétés
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-20-9-11-21(12-10-20)16(22)14-5-3-6-15(13-14)23-17-18-7-4-8-19-17/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYUEVJARKWTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({5-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5592985.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5592991.png)
![7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5593000.png)
![4-[3-({4-[2-(1H-imidazol-1-yl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5593001.png)
![3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide](/img/structure/B5593004.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]-3-chlorobenzonitrile](/img/structure/B5593012.png)
![methyl {[2-(acetylamino)-5-bromo-6-methyl-4-pyrimidinyl]thio}acetate](/img/structure/B5593025.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5593028.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B5593050.png)
![7-(3,4-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593070.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5593077.png)
![5-(4-hydroxybenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5593081.png)
